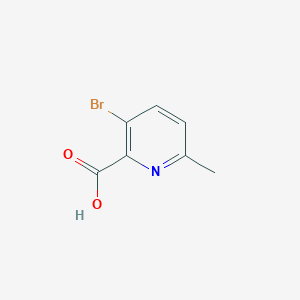

3-Bromo-6-methylpicolinic acid

Descripción general

Descripción

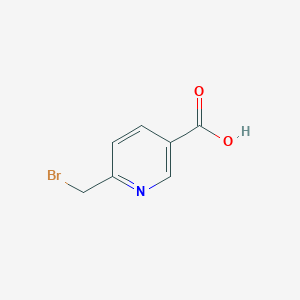

3-Bromo-6-methylpicolinic acid is a brominated derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The presence of the bromine atom at the 6-position and a methyl group at the same position in the molecule suggests that it could be an important intermediate in various chemical syntheses, including the preparation of coordination complexes and potentially pharmacologically active compounds.

Synthesis Analysis

The synthesis of brominated picolinic acids can be inferred from the preparation of related compounds. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs, starts from 2-amino-5-methylbenzoic acid and involves multiple steps including bromination with N-bromosuccinimide . Although not directly related to 3-bromo-6-methylpicolinic acid, this process indicates that bromination is a common synthetic step for introducing bromine into picolinic acid derivatives.

Molecular Structure Analysis

The molecular structure of 3-bromo-6-methylpicolinic acid can be related to the structures of similar compounds. For example, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid exhibit coordination modes where the picolinic acid acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms . This suggests that the 3-bromo-6-methylpicolinic acid could also act as a bidentate ligand in coordination complexes.

Chemical Reactions Analysis

The reactivity of brominated picolinic acids can be diverse. For instance, the photochemistry of 6-bromopicolinic acid involves photodehalogenation, leading to products like 6-hydroxypicolinic acid and hydroxybipyridines . This indicates that 3-bromo-6-methylpicolinic acid may also undergo similar photochemical reactions, potentially yielding various photoproducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-6-methylpicolinic acid can be extrapolated from related compounds. The polymorphism of cobalt(II) complexes with 6-bromopicolinic acid demonstrates the influence of pH on the formation of different crystal structures, which is a significant physical property . Additionally, the thermal stability of these complexes is characterized by TGA/DTA methods, suggesting that 3-bromo-6-methylpicolinic acid could also exhibit distinct thermal properties .

Aplicaciones Científicas De Investigación

Coordination Complexes and Molecular Interactions

Research on 3-Bromo-6-methylpicolinic acid primarily focuses on its role in forming coordination complexes with various metals. These complexes are characterized by their unique molecular structures, spectroscopic properties, and potential applications in materials science and catalysis. For instance, studies have shown the synthesis and characterization of copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid, revealing insights into their molecular and crystal structures, thermal stability, and magnetic properties (Kukovec et al., 2008). These complexes exhibit a range of coordination geometries and are significant for understanding the interactions at the molecular level, which could be leveraged in designing advanced materials and catalysts.

Catalytic and Synthetic Applications

The catalytic properties of 3-Bromo-6-methylpicolinic acid derivatives are explored in various organic synthesis reactions. For example, a study demonstrates the efficient synthesis of pyrrolo[2,3-d]pyrimidines through a catalyzed coupling reaction facilitated by copper and 6-methylpicolinic acid, highlighting the method's utility in introducing diverse functional groups into the pyrimidine core (Jiang et al., 2015). This application underscores the potential of 3-Bromo-6-methylpicolinic acid derivatives in facilitating complex organic transformations, which could be valuable in pharmaceutical synthesis and material science.

Structural and Spectroscopic Characterization

The structural and spectroscopic analysis of complexes formed with 3-Bromo-6-methylpicolinic acid provides deep insights into the coordination chemistry and the nature of bonding in such compounds. Studies involving cobalt complexes with 3- and 6-methylpicolinic acid, for instance, reveal detailed information about their molecular structures, coordination modes, and spectroscopic characteristics (Kukovec et al., 2009). These findings contribute to a broader understanding of metal-ligand interactions and could inform the design of new coordination compounds with tailored properties.

Photochemical and Electrochemical Studies

The photochemical and electrochemical properties of 3-Bromo-6-methylpicolinic acid and its derivatives are of significant interest for applications in photochemistry and materials science. Research in this area explores the photochromic behavior of ruthenium complexes involving 6-methylpicolinic acid, providing insights into the mechanisms of light-induced isomerization and energy conversion processes (Rachford et al., 2006). These studies have implications for developing new materials for optical storage, sensing, and solar energy conversion.

Biological Interactions and Potential Therapeutic Applications

While the focus of the research on 3-Bromo-6-methylpicolinic acid is primarily on its chemical properties and applications, there is potential for exploring its interactions with biological molecules and systems. Studies on related compounds, such as those involving the interactions of vanadium complexes with picolinic acid derivatives in biological systems, provide a foundation for understanding how such compounds might interact with enzymes, receptors, and other biological targets (Kiss et al., 2000). This area of research could open new avenues for the development of therapeutic agents and diagnostic tools.

Safety and Hazards

The safety information available indicates that 3-Bromo-6-methylpicolinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

While specific future directions for 3-Bromo-6-methylpicolinic acid are not available, research into similar compounds, such as picolinic acid and its derivatives, continues to be an active area of study . These compounds are being explored for their potential uses in various fields, including as synthetic auxin herbicides .

Mecanismo De Acción

Target of Action

Picolinic acid derivatives have been known to act as organic ligands forming metal-organic complexes

Mode of Action

As a derivative of picolinic acid, it may interact with its targets through the formation of metal-organic complexes . The bromine atom and the methyl group attached to the picolinic acid core could influence the binding affinity and specificity to its targets. More detailed studies are required to elucidate the precise interactions.

Biochemical Pathways

Picolinic acid derivatives have been implicated in various biochemical processes due to their ability to form metal-organic complexes

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.43, which could influence its absorption and distribution .

Result of Action

Given its potential to form metal-organic complexes, it might influence various cellular processes . .

Propiedades

IUPAC Name |

3-bromo-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOLBWQGTJFFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619765 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylpicolinic acid | |

CAS RN |

779344-30-8 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)